2,5-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound developed as a potential positron emission tomography (PET) imaging agent. [] While its therapeutic potential remains unexplored, its structural features suggest possible applications in areas like oncology and neurology due to its potential to target specific cellular pathways.
The synthesis of 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is achieved through a multi-step process. The key intermediate, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (compound 11), is synthesized in 8 steps. [] The final compound is obtained by N-[¹¹C]methylation of compound 11 using [¹¹C]methyl triflate ([¹¹C]CH3OTf). [] Purification is achieved via high-performance liquid chromatography (HPLC) followed by solid-phase extraction (SPE) formulation. [] This process yields the radiolabeled compound with a radiochemical purity greater than 99% and a molar activity at the end of bombardment (EOB) in the range of 296-555 GBq/µmol. []
Research suggests 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide holds promise as a potential PET imaging agent targeting the PI3K/mTOR pathway, often dysregulated in cancer. [] The radiolabeled compound ([¹¹C]7) has shown promising characteristics for PET imaging, including high radiochemical purity and molar activity. [] Its successful development could enable non-invasive visualization and monitoring of PI3K/mTOR activity in cancer, aiding in diagnosis, treatment planning, and monitoring therapeutic efficacy.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4